(S)-Methocarbamol
(S)-Methocarbamol
(S)-methocarbamol is a 2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate that has S configuration. Both (R)- and (S)-methocarbamol have muscle relaxant properties, with the (R)-enantiomer being more active than the (S)-enantiomer. It has a role as a muscle relaxant. It is an enantiomer of a (R)-methocarbamol.
Brand Name:
Vulcanchem
CAS No.:
108914-10-9
VCID:
VC0114828
InChI:
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1
SMILES:
COC1=CC=CC=C1OCC(COC(=O)N)O
Molecular Formula:
C11H15NO5
Molecular Weight:
241.24 g/mol
(S)-Methocarbamol
CAS No.: 108914-10-9
Reference Standards
VCID: VC0114828
Molecular Formula: C11H15NO5
Molecular Weight: 241.24 g/mol
CAS No. | 108914-10-9 |
---|---|
Product Name | (S)-Methocarbamol |
Molecular Formula | C11H15NO5 |
Molecular Weight | 241.24 g/mol |
IUPAC Name | [(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate |
Standard InChI | InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 |
Standard InChIKey | GNXFOGHNGIVQEH-QMMMGPOBSA-N |
Isomeric SMILES | COC1=CC=CC=C1OC[C@@H](COC(=O)N)O |
SMILES | COC1=CC=CC=C1OCC(COC(=O)N)O |
Canonical SMILES | COC1=CC=CC=C1OCC(COC(=O)N)O |
Description | (S)-methocarbamol is a 2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate that has S configuration. Both (R)- and (S)-methocarbamol have muscle relaxant properties, with the (R)-enantiomer being more active than the (S)-enantiomer. It has a role as a muscle relaxant. It is an enantiomer of a (R)-methocarbamol. |
Synonyms | (2S)-3-(2-Methoxyphenoxy)-1,2-propanediol-1-carbamate; (-)-2-hydroxy-3-(o-methoxyphenoxy)propyl Ester Carbamic Acid; |
PubChem Compound | 688483 |
Last Modified | Nov 11 2021 |
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